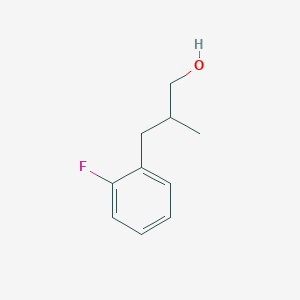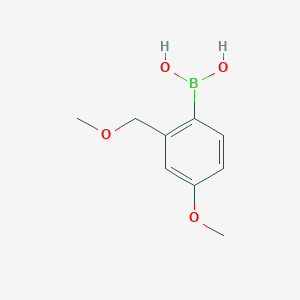
4-Methoxy-2-(methoxymethyl)phenylboronic acid
概要
説明
4-Methoxy-2-(methoxymethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves several steps. It is a reactant for the preparation of biologically active molecules . It is also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes .Molecular Structure Analysis
The molecular formula of this compound is C9H13BO4 . The InChI code is 1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 .Chemical Reactions Analysis
This compound is used in various chemical reactions. It is a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in the preparation of arylpyrimidines and their use in regioselective acetoxylation .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 346.3±52.0 °C . The density is 1.19 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Supramolecular Assemblies
4-Methoxyphenylboronic acids, including derivatives like 4-Methoxy-2-(methoxymethyl)phenylboronic acid, play a significant role in the formation of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) found that these assemblies can be formed through interactions involving O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups. Additionally, centrosymmetric cyclic C–H⋯O hydrogen bonding dimers were observed in the crystal structure of 4-methoxyphenylboronic acid, suggesting a complex intermolecular interaction pattern in these systems (Pedireddi & Seethalekshmi, 2004).
Catalysis in Dehydrative Amidation
Arylboronic acids, similar to this compound, have been used as catalysts in chemical reactions. Wang, Lu, and Ishihara (2018) revealed that ortho-substituents in arylboronic acids, like 2,4-Bis(trifluoromethyl)phenylboronic acid, can significantly influence catalytic activities. They are highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, playing a pivotal role in the synthesis of complex organic compounds (Wang, Lu, & Ishihara, 2018).
Structural Investigation in Molecular Recognition
The N-B interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, which include compounds similar to this compound, has been extensively studied for its relevance in molecular recognition and chemosensing. Zhu et al. (2006) conducted a comprehensive analysis through X-ray crystallography, NMR, and computational analysis to understand the factors influencing the formation of an intramolecular N-B dative bond. This research contributes significantly to the development of chemosensing technologies targeting important biological substances like saccharides and catecholamines (Zhu et al., 2006).
Applications in Biomedical Engineering
Phenylboronic acid derivatives, including those related to this compound, have found applications in biomedical engineering due to their unique stimuli-responsive characteristics. Jin et al. (2010) studied phenylboronic acid-containing thermo-responsive block copolymers and found that these compounds undergo multiple micellization and dissociation transitions, influenced by factors like sugar concentration and pH. This feature can be potentially beneficial in drug delivery systems and other biomedical applications (Jin et al., 2010).
Safety and Hazards
4-Methoxy-2-(methoxymethyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
4-Methoxy-2-(methoxymethyl)phenylboronic acid is a type of boronic acid, which are commonly used as reagents in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are unsaturated bonds in organic molecules, where it can add a boron atom .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition. This involves the donation of electrons from the palladium catalyst to form a new Pd-C bond . The compound can also undergo transmetalation, a process where the organic group is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway. This pathway is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis . The downstream effects include the formation of biaryl compounds, which are important structures in many biologically active molecules .
Pharmacokinetics
Boronic acids in general are known to have varying degrees of stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can strongly influence the rate of the reaction . Additionally, the presence of certain catalysts, such as palladium complexes, can enhance the compound’s reactivity .
生化学分析
Biochemical Properties
4-Methoxy-2-(methoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and inhibitors. The compound interacts with enzymes such as serine proteases and glycosidases by forming boronate esters with the active site serine or other nucleophilic residues. These interactions can inhibit enzyme activity, making this compound a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Cellular Effects
In cellular contexts, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound can inhibit kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular metabolism, potentially leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid moiety interacts with hydroxyl groups on serine, threonine, or tyrosine residues in proteins, forming stable boronate esters. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained interaction with target biomolecules. In vivo studies indicate that metabolic processes can lead to the gradual degradation of the compound, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit off-target effects and toxicity, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
特性
IUPAC Name |
[4-methoxy-2-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-6-7-5-8(14-2)3-4-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLRYELPUQTVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


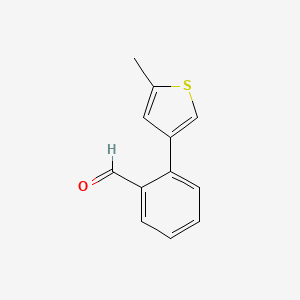
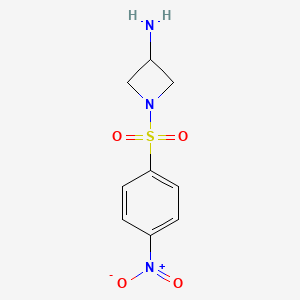
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
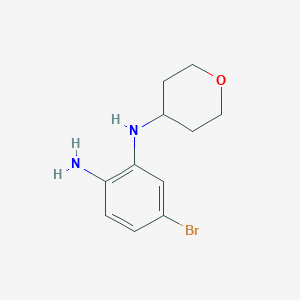
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta-[c]pyrazol-3-amine](/img/structure/B1400035.png)
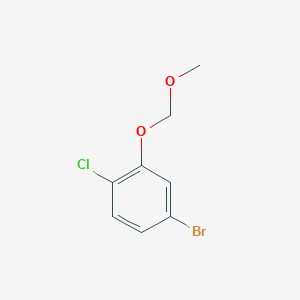
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)
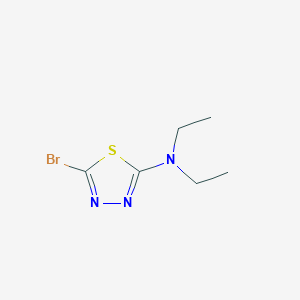
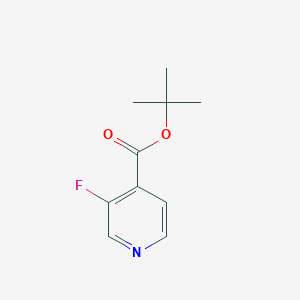

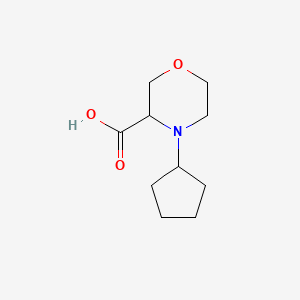

![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
